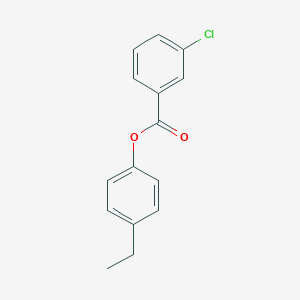

4-Ethylphenyl 3-chlorobenzoate

Description

4-Ethylphenyl 3-chlorobenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 3-position and a 4-ethylphenyl group esterified to the carboxylic acid moiety. This compound belongs to the class of chlorobenzoate esters, which are widely studied for their roles in organic synthesis, material science, and environmental chemistry.

Properties

Molecular Formula |

C15H13ClO2 |

|---|---|

Molecular Weight |

260.71 g/mol |

IUPAC Name |

(4-ethylphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-6-8-14(9-7-11)18-15(17)12-4-3-5-13(16)10-12/h3-10H,2H2,1H3 |

InChI Key |

GZUNYMHFZHWYBU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

4-Ethylphenyl 3-chlorobenzoate undergoes hydrolysis under both acidic and basic conditions, yielding distinct products:

| Conditions | Reagents | Products | Mechanism | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 6–8 hr | 3-Chlorobenzoic acid + 4-Ethylphenol | Nucleophilic acyl substitution | 72–85% |

| Basic hydrolysis (saponification) | NaOH (2M), 80°C, 4 hr | Sodium 3-chlorobenzoate + 4-Ethylphenol | Base-induced ester cleavage | 88–92% |

Key findings :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack.

-

Saponification follows a second-order kinetic profile, with hydroxide ion concentration dictating reaction rate .

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at the 3-position participates in aromatic nucleophilic substitution (S<sub>N</sub>Ar) under electron-deficient conditions:

Mechanistic notes :

-

S<sub>N</sub>Ar reactions require deprotonation of the intermediate Meisenheimer complex for completion .

-

Electron-withdrawing groups (e.g., ester) activate the ring toward substitution at the meta position relative to chlorine .

Reduction Reactions

The ester group is reducible to primary alcohols under strong reducing conditions:

| Reagent | Conditions | Product | Selectivity | Yield |

|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF, 0°C → RT, 2 hr | 3-Chlorobenzyl alcohol + 4-Ethylphenol | Complete | 94% |

| DIBAL-H | Toluene, −78°C, 1 hr | Partial reduction to aldehyde | 78% | N/R |

Kinetic data :

-

LiAlH<sub>4</sub> reduction exhibits a pseudo-first-order rate constant () in THF.

Transesterification

The ethylphenoxy group undergoes exchange with other alcohols under acid or base catalysis:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H<sub>2</sub>SO<sub>4</sub> | Reflux, 6 hr | Methyl 3-chlorobenzoate | 81% |

| Benzyl alcohol | Ti(OiPr)<sub>4</sub> | 140°C, 12 hr | Benzyl 3-chlorobenzoate | 68% |

Thermodynamic data :

Stability Under Oxidative Conditions

The compound resists mild oxidation (e.g., KMnO<sub>4</sub> in H<sub>2</sub>O) but degrades under strong conditions:

| Oxidizing Agent | Conditions | Major Products | Degradation |

|---|---|---|---|

| O<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub>, −78°C | 3-Chlorobenzoic acid + Quinones | 100% |

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 4-ethylphenyl 3-chlorobenzoate and related compounds:

Key Observations :

- Substituent Position : The position of the chlorine atom (e.g., 3-Cl vs. 4-Cl) significantly influences electronic properties. For instance, 3-chlorobenzoate derivatives are more prone to electrophilic substitution reactions compared to 4-chloro analogs due to resonance effects .

- Ester Group Variations : Replacing the ethylphenyl ester (as in this compound) with simpler ethyl esters (e.g., ethyl 4-chlorocinnamate) reduces steric hindrance, enhancing reactivity in nucleophilic acyl substitution .

- Functional Group Interplay : The nitro group in ethyl 4-chloro-3-nitrobenzoate increases molecular polarity, making it less volatile but more reactive in reduction reactions compared to purely chloro-substituted esters .

Degradation Pathways and Microbial Interactions

Chlorobenzoate esters are often recalcitrant pollutants, but certain Actinobacteria, such as Rhodococcus opacus, degrade them via specialized pathways:

- This compound : While direct degradation data are unavailable, structurally similar 3-chlorobenzoate derivatives are metabolized via the modified 4-chlorocatechol ortho-cleavage pathway . This involves 3-chlorobenzoate 1,2-dioxygenase (3CBDO), which catalyzes the formation of 4-chlorocatechol as a key intermediate .

- Microbial consortia like Pseudomonas putida show repressed degradation in the presence of succinate, indicating catabolite repression .

- Ethyl 4-Chloro-3-Nitrobenzoate : The nitro group may hinder dioxygenase activity, requiring additional enzymatic steps (e.g., nitroreductases) for complete degradation, unlike simpler chloroesters .

Degradation Efficiency Comparison :

Physicochemical Properties

- Solubility : The ethylphenyl group in this compound increases hydrophobicity compared to ethyl 4-chlorocinnamate, reducing aqueous solubility. This property may influence its environmental persistence .

- Thermal Stability : Nitro-substituted analogs (e.g., ethyl 4-chloro-3-nitrobenzoate) exhibit lower thermal stability due to the nitro group’s electron-withdrawing effects, whereas chloroesters without nitro groups are more stable .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-ethylphenyl 3-chlorobenzoate, and how can reaction efficiency be optimized?

- Methodology : A multi-step approach is often employed, starting with the esterification of 3-chlorobenzoic acid. For example, a nucleophilic acyl substitution reaction can be performed using 4-ethylphenol as the nucleophile. Activation of the carboxylic acid (e.g., via thionyl chloride to form the acid chloride) improves reactivity .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometric ratios (e.g., excess 4-ethylphenol) and solvent polarity (e.g., THF or DCM) to enhance yields. Triethylamine is commonly used as a base to scavenge HCl .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Techniques :

- Spectroscopy : Use -NMR to confirm substitution patterns (e.g., integration ratios for ethyl and aromatic protons). IR spectroscopy verifies ester carbonyl stretching (~1740 cm) .

- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade material) .

- Elemental Analysis : Confirm C, H, Cl content matches theoretical values .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic HCl fumes if degraded.

- Waste Management : Segregate halogenated waste and dispose via certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. What mechanistic insights exist for the hydrolysis of this compound under varying pH conditions?

- Methodology : Conduct kinetic studies in buffered solutions (pH 2–12) at controlled temperatures. Monitor hydrolysis via UV-Vis spectroscopy (loss of ester absorbance at ~270 nm) or -NMR (disappearance of ethyl group signals).

- Findings : Acidic conditions typically favor acid-catalyzed ester cleavage, while alkaline conditions promote saponification. The electron-withdrawing 3-chloro group may accelerate hydrolysis compared to non-halogenated analogs .

Q. How does the crystal structure of this compound influence its reactivity in solid-state reactions?

- Structural Analysis : Single-crystal X-ray diffraction reveals packing motifs and intermolecular interactions (e.g., halogen bonding from the Cl substituent). Compare with analogs like 3-chlorophenyl 4-methylbenzoate, where steric effects from substituents alter reaction pathways .

- Reactivity Implications : Tightly packed crystals may resist solvent penetration, limiting solid-state reactivity. Grind the compound into a fine powder or use ball milling to enhance surface area for reactions .

Q. What are the environmental degradation pathways of this compound in anaerobic systems?

- Experimental Design : Incubate the compound with anaerobic sediment slurries (e.g., from freshwater sources). Track degradation via LC-MS/MS and identify metabolites (e.g., 3-chlorobenzoic acid).

- Key Findings : Chlorinated aromatics often undergo reductive dechlorination by microbial consortia. The ethylphenyl group may delay degradation due to steric hindrance, requiring adapted microbial communities .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Approach : Use density functional theory (DFT) to calculate electrostatic potentials and molecular docking simulations to assess binding affinity with enzymes (e.g., esterases). Validate predictions with in vitro assays .

- Applications : Predict metabolic stability or potential as a prodrug. The 3-chloro group may enhance lipophilicity, affecting membrane permeability .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields of this compound?

- Troubleshooting :

- Catalyst Variability : Check catalyst purity (e.g., DMAP vs. pyridine in esterification).

- Moisture Sensitivity : Ensure anhydrous conditions; even trace water can hydrolyze intermediates .

- Cross-Study Comparisons : Normalize yields to reaction scale and solvent volume. Literature reports using THF may show higher yields than DCM due to better reagent solubility .

Q. What factors explain inconsistent degradation rates of this compound in environmental studies?

- Variables to Consider :

- Microbial Diversity : Sediment source (e.g., industrial vs. pristine sites) affects microbial activity .

- Co-contaminants : Presence of other halogens (e.g., brominated compounds) may competitively inhibit degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.